2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide
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Description
Compounds with piperazine and azepane moieties are often used in the development of pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures .Molecular Structure Analysis
The molecular structure of similar compounds is typically analyzed using techniques like IR spectroscopy, 1H NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are typically analyzed using various techniques, including radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically predicted using software like the US Environmental Protection Agency’s EPISuite™ . This can include properties like the Log Octanol-Water Partition Coef, Boiling Pt, Melting Pt, and Vapor Pressure .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c21-17-20(7-3-4-8-20)22-18(26)15-23-11-13-24(14-12-23)16-19(27)25-9-5-1-2-6-10-25/h1-16H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUVNUNPWJVSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide |
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